N-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-2-{4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1-oxophthalazin-2(1H)-yl}acetamide
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Overview
Description
N-[2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features an indole moiety, a phthalazine core, and a morpholine sulfonyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the formation of the phthalazine core, and finally, the introduction of the morpholine sulfonyl group. Each step requires specific reagents and conditions, such as:
Indole Derivative Formation: This step may involve the Fischer indole synthesis, using phenylhydrazine and a ketone under acidic conditions.
Phthalazine Core Formation: This can be achieved through cyclization reactions involving hydrazine derivatives and phthalic anhydride.
Morpholine Sulfonyl Group Introduction: This step may involve sulfonylation reactions using morpholine and sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The phthalazine core can be reduced using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The morpholine sulfonyl group can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced phthalazine derivatives.
Substitution: Formation of N-alkylated morpholine sulfonyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety may interact with enzymes or receptors, while the phthalazine core and morpholine sulfonyl group may modulate the compound’s overall activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-{4-[4-methylphenyl]-1-oxo-1,2-dihydrophthalazin-2-yl}acetamide
- N-[2-(1,2-Dimethyl-1H-indol-3-yl)ethyl]-2-{4-[4-methylphenyl]-1-oxo-1,2-dihydrophthalazin-2-yl}acetamide
Uniqueness
N-[2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE is unique due to the presence of the morpholine sulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C33H35N5O5S |
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Molecular Weight |
613.7 g/mol |
IUPAC Name |
N-[2-(1,2-dimethylindol-3-yl)ethyl]-2-[4-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-1-oxophthalazin-2-yl]acetamide |
InChI |
InChI=1S/C33H35N5O5S/c1-22-12-13-24(20-30(22)44(41,42)37-16-18-43-19-17-37)32-27-9-4-5-10-28(27)33(40)38(35-32)21-31(39)34-15-14-25-23(2)36(3)29-11-7-6-8-26(25)29/h4-13,20H,14-19,21H2,1-3H3,(H,34,39) |
InChI Key |
RROTWOBENXGLGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NCCC4=C(N(C5=CC=CC=C54)C)C)S(=O)(=O)N6CCOCC6 |
Origin of Product |
United States |
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